molecular formula C12H9Cl5O3 B11554043 4,5,6,7,8-Pentachloro-8-propyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione

4,5,6,7,8-Pentachloro-8-propyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione

Cat. No.: B11554043
M. Wt: 378.5 g/mol
InChI Key: DHVBBAMFXDEZTQ-UHFFFAOYSA-N
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Description

4,5,6,7,8-Pentachloro-8-propyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a propyl group attached to a benzofuran ring system. Its molecular formula is C13H9Cl5O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7,8-Pentachloro-8-propyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by cyclization and further functional group modifications. The reaction conditions typically require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chlorinating agents and the potential for toxic by-products.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7,8-Pentachloro-8-propyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

4,5,6,7,8-Pentachloro-8-propyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new chlorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, including pesticides and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5,6,7,8-Pentachloro-8-propyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of biochemical processes. For example, its antimicrobial activity could be due to the disruption of cell membrane integrity or interference with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene: Known for its use as an insecticide and its similar chlorinated structure.

    1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene: Another chlorinated compound with applications in pest control.

    1,2,3,4,5,6,7,8,8-Nonachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene: Used in similar industrial applications due to its high chlorine content.

Uniqueness

4,5,6,7,8-Pentachloro-8-propyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H9Cl5O3

Molecular Weight

378.5 g/mol

IUPAC Name

1,7,8,9,10-pentachloro-10-propyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C12H9Cl5O3/c1-2-3-10(15)11(16)4-5(9(19)20-8(4)18)12(10,17)7(14)6(11)13/h4-5H,2-3H2,1H3

InChI Key

DHVBBAMFXDEZTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)OC3=O)Cl)Cl

Origin of Product

United States

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